![molecular formula C25H31BrN2O6S B13664977 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl core with multiple functional groups, including a bromomethyl group, an isoxazole ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves several steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Functionalization of the biphenyl core:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of certain functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
科学的研究の応用
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can be compared with other similar compounds, such as:
4’-(chloromethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and properties.
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(methoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has a methoxymethyl group instead of an ethoxymethyl group, which may affect its solubility and reactivity.
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-ethoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, which may influence its chemical properties and interactions.
特性
分子式 |
C25H31BrN2O6S |
|---|---|
分子量 |
567.5 g/mol |
IUPAC名 |
2-[4-(bromomethyl)-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H31BrN2O6S/c1-5-32-16-21-14-20(15-26)10-11-22(21)23-8-6-7-9-24(23)35(29,30)28(17-33-13-12-31-4)25-18(2)19(3)34-27-25/h6-11,14H,5,12-13,15-17H2,1-4H3 |
InChIキー |
OEHFJFJDEAZXBG-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=C(C=CC(=C1)CBr)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)

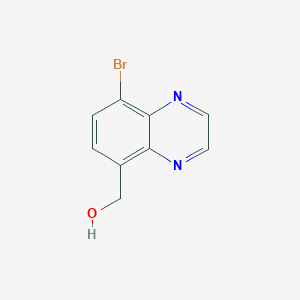
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
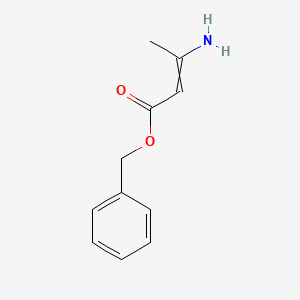
![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
![3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13664957.png)
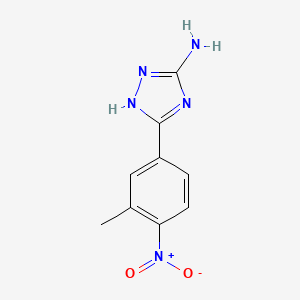
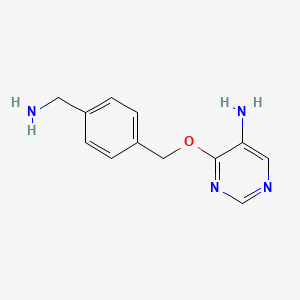

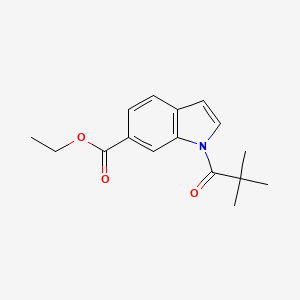

![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
